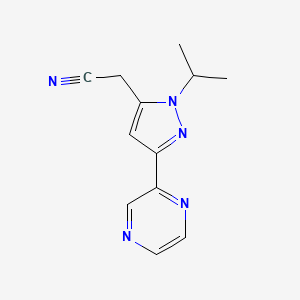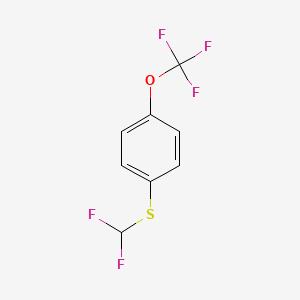
Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide is an organofluorine compound that contains both difluoromethyl and trifluoromethoxy groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl 4-(trifluoromethoxy)phenyl sulphide typically involves the introduction of the difluoromethyl and trifluoromethoxy groups onto a phenyl ring. One common method is the use of difluoromethylation reagents in the presence of a suitable catalyst. For example, the reaction of 4-(trifluoromethoxy)phenyl thiol with difluoromethylating agents under controlled conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphide group to a thiol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of difluoromethyl 4-(trifluoromethoxy)phenyl sulphide involves its interaction with specific molecular targets. The difluoromethyl and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoromethyl phenyl sulphide: Lacks the trifluoromethoxy group, resulting in different chemical properties.
Trifluoromethoxy phenyl sulphide: Lacks the difluoromethyl group, affecting its reactivity and applications.
Phenyl sulphide: Does not contain any fluorine atoms, leading to significantly different behavior in chemical reactions.
Uniqueness
Difluoromethyl 4-(trifluoromethoxy)phenyl sulphide is unique due to the presence of both difluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C8H5F5OS |
|---|---|
Molekulargewicht |
244.18 g/mol |
IUPAC-Name |
1-(difluoromethylsulfanyl)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5OS/c9-7(10)15-6-3-1-5(2-4-6)14-8(11,12)13/h1-4,7H |
InChI-Schlüssel |
MAHKXKZECTXGCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(F)(F)F)SC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



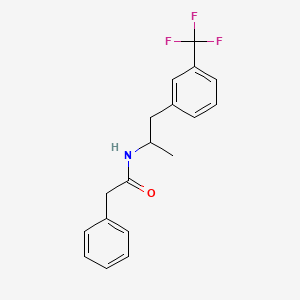
![Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B13429105.png)

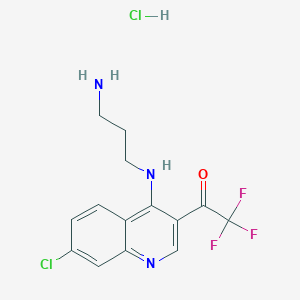
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3,4-Difluoroaniline](/img/structure/B13429111.png)
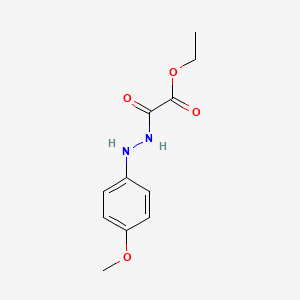
![2,2,2-trifluoro-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]acetamide](/img/structure/B13429135.png)

![(6R,7S)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13429151.png)
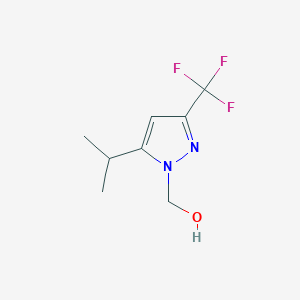
![(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13429154.png)

